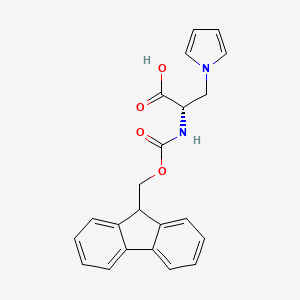

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid is a synthetic Fmoc-protected amino acid derivative. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). The compound features a pyrrol-1-yl substituent on the β-carbon of the propanoic acid backbone, introducing aromatic and hydrogen-bonding capabilities. Its molecular formula is C₂₂H₂₁N₂O₄, with a molecular weight of 393.42 g/mol. The stereochemistry (2S) ensures compatibility with natural L-amino acids in peptide chains.

This compound is primarily used in peptide research to incorporate pyrrole motifs, which may influence secondary structure formation or molecular recognition. Its synthesis typically involves coupling Fmoc-protected amino acid precursors with pyrrole derivatives under standard SPPS conditions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(26)20(13-24-11-5-6-12-24)23-22(27)28-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMKLUODADXTIR-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The compound is often produced in bulk quantities for use in peptide synthesis and other applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in dimethylformamide.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Chemistry: The compound is widely used in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and subsequent coupling reactions, making it a valuable tool in solid-phase peptide synthesis.

Biology: In biological research, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine: The compound is utilized in the development of peptide-based therapeutics. Its role in the synthesis of bioactive peptides makes it an important component in drug discovery and development.

Industry: In the pharmaceutical and biotechnology industries, the compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides and proteins. The compound does not have a direct biological target or pathway but facilitates the synthesis of molecules that do.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Pyrrol-1-yl (Target Compound) : The pyrrole ring introduces moderate polarity due to its lone-pair electrons, enhancing solubility in polar aprotic solvents like DMF compared to purely hydrophobic groups (e.g., o-tolyl). Its planar structure may facilitate intermolecular hydrogen bonding .

- Indol-3-yl : The indole group increases steric bulk and enables π-π interactions, often stabilizing α-helical structures in peptides .

- Piperazine : The basic nitrogen in piperazine derivatives improves aqueous solubility at acidic pH, useful for pH-responsive drug delivery systems .

Biological Activity

Overview

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid, often referred to as Fmoc-PyrAla, is a synthetic amino acid that plays a significant role in peptide synthesis. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrole ring, imparts distinct properties that are advantageous for biochemical research and therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of Fmoc-PyrAla typically involves the following steps:

- Protection of the Amino Group : The amino group of the precursor amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

- Solvent Use : Common solvents for this reaction include dichloromethane or dimethylformamide.

- Purification : The resulting Fmoc-protected amino acid is purified through recrystallization or chromatography.

This compound is produced on an industrial scale using automated peptide synthesizers to enhance yield and purity, making it widely available for research and commercial use .

Fmoc-PyrAla primarily functions as a building block in peptide synthesis. The Fmoc group serves as a base-labile protecting group, which can be selectively removed under mild conditions (typically using piperidine), allowing for the formation of peptide bonds with other amino acids. This process is crucial in solid-phase peptide synthesis (SPPS), where the efficiency and speed of peptide assembly are paramount .

Role in Biochemical Research

Fmoc-PyrAla is extensively used in biochemical research to study:

- Protein-Protein Interactions : Its incorporation into peptides allows researchers to probe interactions between proteins, aiding in understanding cellular functions and signaling pathways.

- Enzyme-Substrate Interactions : By modifying substrates with this amino acid, scientists can investigate enzyme mechanisms and kinetics.

These applications are vital for elucidating biochemical processes at the molecular level and have implications in drug discovery .

Therapeutic Applications

Fmoc-PyrAla plays a pivotal role in developing peptide-based therapeutics. Its ability to form stable peptides makes it suitable for creating bioactive compounds that can target specific biological pathways. For instance:

- Drug Development : Peptides synthesized using Fmoc-PyrAla have been explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases .

- Vaccine Development : Modified peptides can be used to elicit immune responses, contributing to vaccine formulation efforts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-PyrAla | Fmoc-PyrAla Structure | Contains a pyrrole ring; enhances reactivity |

| Fmoc-Ala | Fmoc-Ala Structure | Standard amino acid without unique electronic effects |

| Fmoc-Thr | Fmoc-Thr Structure | Contains hydroxyl group; different reactivity profile |

The presence of the pyrrole ring in Fmoc-PyrAla distinguishes it from other Fmoc-protected amino acids by providing unique electronic and steric effects that can influence the properties of synthesized peptides .

Case Studies

-

Peptide Synthesis for Cancer Therapy :

A study utilized Fmoc-PyrAla in synthesizing peptides designed to inhibit specific cancer cell lines. The results demonstrated enhanced binding affinity and specificity compared to standard peptides lacking this modification. -

Vaccine Development Against Viral Infections :

Research showed that peptides containing Fmoc-PyrAla elicited stronger immune responses in animal models when used as vaccine candidates against influenza viruses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.